Bexin-1

Catalog No.
S521070
CAS No.
1172933-44-6
M.F
C20H26ClN5OS
M. Wt
420 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bexin-1

CAS Number

1172933-44-6

Product Name

Bexin-1

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-5-methylpyrazole-3-carboxamide

Molecular Formula

C20H26ClN5OS

Molecular Weight

420 g/mol

InChI

InChI=1S/C20H26ClN5OS/c1-6-26-14(3)12-16(23-26)19(27)25(11-7-10-24(4)5)20-22-17-13(2)8-9-15(21)18(17)28-20/h8-9,12H,6-7,10-11H2,1-5H3

InChI Key

INTGHFLZCSZDBY-UHFFFAOYSA-N

SMILES

CCN1C(=CC(=N1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)C)C

solubility

Soluble in DMSO

Synonyms

Bexin1; Bexin 1; Bexin-1

Canonical SMILES

CCN1C(=CC(=N1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)C)C

The exact mass of the compound Bexin-1 is 419.1547 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bexin-1 is a specialized, cell-permeable 2-aminobenzothiazole derivative that functions as a highly selective inhibitor of Munc13-4, a critical priming factor for calcium-dependent secretory granule exocytosis [1]. By directly targeting the Munc13-4 C2 domain-membrane interface, Bexin-1 prevents the calcium-stimulated binding of Munc13-4 to acidic phospholipids without disrupting upstream signaling or core SNARE complex formation [1]. For procurement professionals and principal investigators, Bexin-1 represents a precise pharmacological tool for dissecting late-stage vesicle fusion, mast cell degranulation, and viral egress pathways, offering superior target resolution compared to generic calcium chelators or broad-spectrum exocytosis inhibitors[1].

Substituting Bexin-1 with broad-spectrum exocytosis inhibitors (such as general SNARE disruptors or calcium chelators) fails because these alternatives indiscriminately block global cellular secretion, confounding the specific study of Munc13-4-mediated vesicle priming[1]. Furthermore, closely related structural analogs, such as Bexin-5, are entirely inactive; while Bexin-1 features an extended planar conformation between its benzothiazole and pyrazole rings that allows it to intercalate at the C2 domain-membrane interface, Bexin-5 adopts a compact chair-like configuration that abolishes binding affinity[1]. Consequently, researchers must procure the exact Bexin-1 structure to achieve the ~3 µM potency required to selectively halt late-stage secretory granule exocytosis without off-target disruption of the fundamental SNARE fusion machinery[1].

Potency in Inhibiting Munc13-4-Dependent Secretion

In permeabilized mast cell models, Bexin-1 demonstrates potent inhibition of calcium-stimulated secretory granule exocytosis with an IC50 of approximately 3 µM [1]. In direct contrast, its structural analog Bexin-5 fails to inhibit secretion even at concentrations exceeding 40 µM [1].

Evidence DimensionIC50 for Ca2+-stimulated exocytosis
Target Compound Data~3 µM
Comparator Or BaselineBexin-5 (inactive analog): >40 µM
Quantified Difference>13-fold higher potency for Bexin-1
ConditionsPermeabilized RBL-2H3 mast cells

Provides the precise working concentration required for selective Munc13-4 inhibition, ensuring procurement teams do not waste budget on inactive structural variants.

Suppression of IgE-Stimulated Mast Cell Degranulation

When applied to bone marrow-derived mast cells (BMMCs), 10 µM of Bexin-1 robustly inhibits IgE-stimulated β-hexosaminidase secretion by 78% [1]. Conversely, the Bexin-5 comparator provides no statistically significant inhibition under identical physiological conditions, confirming that Bexin-1's specific structural conformation is strictly required to block stimulus-coupled degranulation [1].

Evidence DimensionInhibition of IgE-stimulated β-hexosaminidase secretion
Target Compound Data78% inhibition (at 10 µM)
Comparator Or BaselineBexin-5: 0% effective inhibition (at 10 µM)
Quantified Difference78% absolute increase in degranulation blockade
ConditionsBone marrow-derived mast cells (BMMCs) stimulated with IgE

Validates Bexin-1 as a highly effective, procurement-ready compound for in vitro allergy and immunology models requiring late-stage degranulation blockade.

Preservation of SNARE Complex Assembly

A critical procurement differentiator for Bexin-1 is its high target selectivity; unlike broad-spectrum inhibitors, Bexin-1 completely spares the core fusion machinery, showing 0% inhibition of SNARE complex formation in SNARE-dependent liposome fusion assays [1]. This baseline preservation guarantees that the compound exclusively targets the Munc13-4 priming step rather than downstream membrane fusion mechanics [1].

Evidence DimensionInhibition of SNARE complex formation
Target Compound Data0% inhibition
Comparator Or BaselineUntreated control: Normal SNARE assembly
Quantified DifferenceNo deviation from baseline (complete preservation)
ConditionsSNARE-dependent liposome fusion assay

Allows research buyers to confidently source a probe that isolates Munc13-4 vesicle priming without introducing confounding artifacts into the core SNARE fusion machinery.

Immunological Degranulation Assays

Bexin-1 is the optimal choice for laboratories investigating mast cell and cytotoxic T lymphocyte degranulation, as its ability to block Munc13-4 allows researchers to isolate late-stage vesicle priming from upstream calcium signaling[1].

Synaptic Vesicle Priming Research

Neurobiology facilities should procure Bexin-1 to selectively inhibit the Munc13-4 C2 domain-membrane interface, enabling precise mapping of neurotransmitter release dynamics without disrupting the fundamental SNARE complex [1].

Viral Egress and Exosome Biogenesis Studies

Bexin-1 serves as a critical chemical probe for virologists studying the bulk release of viral particles (such as Human Cytomegalovirus) via multiviral bodies (MViBs), where targeted exocytosis blockade is required [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Exact Mass

419.1547

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024

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